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Compound of Interest

Compound Name: 2-Bromo-6-methyiphenol

Cat. No.: B084823

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Bromo-6-methylphenol and its
structural isomers: 2-Bromo-4-methylphenol and 3-Bromo-2-methylphenol. The objective is to
offer a comprehensive dataset and standardized experimental protocols to aid in the
identification, characterization, and differentiation of these closely related compounds, which
are often encountered in synthetic chemistry and drug discovery.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-Bromo-6-
methylphenol and its selected isomers.

'H NMR Spectroscopy Data

Solvent: CDCl3

Compound Chemical Shift (8) ppm

2-Bromo-6-methylphenol Data not available in searched resources.

7.21 (d, 1H), 6.95 (dd, 1H), 6.75 (d, 1H), 5.40 (s,

2-Bromo-4-methylphenol
1H, -OH), 2.24 (s, 3H, -CHs)

7.14 (d, 1H), 6.92 (t, 1H), 6.71 (d, 1H), 4.83 (br

3-Bromo-2-methylphenol
s, 1H, -OH), 2.34 (s, 3H, -CH3)[1]
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3C NMR Spectroscopy Data

Solvent: CDCl3

Compound Chemical Shift (6) ppm
2-Bromo-6-methylphenol Data not available in searched resources.
2-Bromo-4-methylphenol 150.1, 132.8, 130.3, 128.5, 115.8, 112.9, 20.4
3-Bromo-2-methylphenol Data not available in searched resources.

Infrared (IR) Spectroscopy Data

Compound Key Absorption Bands (cm~?)

Vapor Phase IR data available, specific peaks
2-Bromo-6-methylphenol
not enumerated.[2]

Neat: 3540 (O-H stretch), 3030, 2920 (C-H
stretch), 1600, 1480, 1440 (aromatic C=C
stretch), 1280, 1240, 1170 (C-O stretch), 750,
660 (C-Br stretch)

2-Bromo-4-methylphenol

Solid: Broad O-H stretch (~3400), C-H aromatic
(~3050), C-H aliphatic (~2950), aromatic C=C
(~1600, 1470), C-O stretch (~1250), C-Br
stretch (~700)

3-Bromo-2-methylphenol

Mass Spectrometry Data

| Compound | Method | Key Fragments (m/z) | |---|---| | 2-Bromo-6-methylphenol | GC-MS |
Data available, specific fragments not enumerated.[2] | | 2-Bromo-4-methylphenol | GC-MS |
188/186 (M+), 107 (M* - Br), 79, 77 | | 3-Bromo-2-methylphenol | Not explicitly found. Expected
fragmentation: 188/186 (M*), 107 (M* - Br). |

Experimental Protocols

Standardized protocols for the acquisition of the spectroscopic data are outlined below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the solid phenol sample was dissolved in
~0.7 mL of deuterated chloroform (CDCIls) containing 0.03% v/v tetramethylsilane (TMS) as
an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR
tube.

e 1H NMR Acquisition: Proton NMR spectra were recorded on a 400 MHz spectrometer.
Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1
s, and 16 scans.

e 13C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same instrument at a
frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240
ppm, a relaxation delay of 2 s, and 1024 scans were typically used.

o Data Processing: The acquired free induction decays (FIDs) were Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts (&) are reported in parts per million
(ppm) relative to TMS (o = 0.00 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, a small amount of the material was placed directly
onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid
samples, a single drop was applied to the crystal.

e Acquisition: FT-IR spectra were recorded using a spectrometer equipped with a DTGS
detector. Spectra were collected over the range of 4000-400 cm~1 with a resolution of 4
cm~1, Atotal of 32 scans were co-added to improve the signal-to-noise ratio.

» Data Processing: The resulting interferogram was Fourier transformed to produce the
infrared spectrum. A background spectrum of the clean, empty ATR crystal was subtracted
from the sample spectrum.

Mass Spectrometry (MS)

e Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an
Electron lonization (El) source was used for the analysis.
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e GC Conditions:

o Column: A30 m x 0.25 mm ID x 0.25 um film thickness HP-5MS capillary column was
used.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Inlet: Splitless injection at 250 °C.

o Oven Program: The oven temperature was held at 50 °C for 2 minutes, then ramped to
250 °C at a rate of 10 °C/min, and held for 5 minutes.

e MS Conditions:
o lonization: Electron lonization at 70 eV.
o Mass Range: Scanned from m/z 40 to 450.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

o Sample Preparation: Samples were dissolved in dichloromethane to a concentration of
approximately 1 mg/mL. 1 pL of the solution was injected.

UV-Vis Spectroscopy

o Sample Preparation: Stock solutions of each phenol isomer were prepared in spectroscopic
grade ethanol at a concentration of 1 mg/mL. These were further diluted to approximately
0.01 mg/mL for analysis.

e Acquisition: UV-Vis absorption spectra were recorded using a dual-beam spectrophotometer
over a wavelength range of 200-400 nm. A quartz cuvette with a 1 cm path length was used.
Spectroscopic grade ethanol was used as the reference blank.

o Data Analysis: The wavelength of maximum absorbance (Amax) and the corresponding
absorbance value were determined.
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Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the
bromomethylphenol isomers.

Sample Preparation

Bromomethylphenol Isomer
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(CDCIs for NMR, Ethanol for UV-Vis,
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N
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Caption: Experimental workflow for the spectroscopic comparison of bromomethylphenol
isomers.

Conclusion

The spectroscopic data presented in this guide highlights the subtle yet distinct differences
between 2-Bromo-6-methylphenol and its isomers. While mass spectrometry provides clear
evidence of the elemental composition and infrared spectroscopy identifies key functional
groups, NMR spectroscopy offers the most definitive structural information for differentiating
these closely related compounds. The provided experimental protocols serve as a standardized
reference for obtaining high-quality, comparable spectroscopic data for phenolic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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